The compound is derived from the broader class of 1,4-dihydropyrimidines, which are known for their diverse pharmacological activities, including anti-inflammatory and anticancer properties. Specifically, this compound has been synthesized and studied for its potential as a pharmaceutical agent due to its structural characteristics that may influence biological activity .
The synthesis of 4,4-Dimethyl-1-(4-nitrophenyl)-1,4-dihydropyrimidine-2-thiol can be achieved through various methodologies. A common approach involves the Biginelli reaction, a well-known three-component reaction that typically includes an aldehyde, urea (or thiourea), and a β-keto ester or similar compound.
This method allows for the efficient formation of the dihydropyrimidine scaffold while introducing the necessary functional groups.
The molecular formula of 4,4-Dimethyl-1-(4-nitrophenyl)-1,4-dihydropyrimidine-2-thiol is .
Crystallographic studies reveal that the compound exhibits specific bond lengths and angles that are consistent with typical dihydropyrimidine derivatives. The presence of the nitro group influences the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets .
4,4-Dimethyl-1-(4-nitrophenyl)-1,4-dihydropyrimidine-2-thiol can participate in various chemical reactions due to its functional groups:
These reactions are crucial for exploring its potential applications in medicinal chemistry and materials science .
The mechanism of action for compounds like 4,4-Dimethyl-1-(4-nitrophenyl)-1,4-dihydropyrimidine-2-thiol often involves interactions with biological macromolecules:
Experimental studies have shown that derivatives of dihydropyrimidines can modulate oxidative stress markers in cellular systems.
The applications of 4,4-Dimethyl-1-(4-nitrophenyl)-1,4-dihydropyrimidine-2-thiol span various fields:
Ongoing research continues to explore these applications further while optimizing synthesis methods for better yields and efficacy .
The 1,4-dihydropyrimidine (1,4-DHP) core represents a quintessential privileged scaffold in medicinal chemistry, characterized by its remarkable capacity for generating structurally diverse derivatives with broad bioactivity. The 2-thiol variant significantly enhances this privileged status through improved metal-chelating capabilities and increased hydrogen-bonding potential compared to carbonyl analogs. These compounds exhibit intrinsic three-dimensional architectures that enable efficient interaction with diverse biological targets, particularly in neurological and cardiovascular systems . The scaffold's semi-rigid skeleton permits strategic decoration with hydrophobic residues without compromising conformational stability – a key attribute aligning with the IUPAC definition of privileged structures . This versatility facilitates rational drug design across multiple therapeutic areas while maintaining favorable pharmacokinetic properties, establishing 1,4-dihydropyrimidine-2-thiol as a highly adaptable pharmacophoric template.
Dihydropyrimidinone derivatives trace their pharmaceutical relevance to the seminal Hantzsch synthesis (1882), which enabled efficient construction of the core heterocyclic system. The discovery of calcium channel modulatory properties in nifedipine-like dihydropyridines during the 1970s catalyzed intensive exploration of structurally related dihydropyrimidinones . Statistical analysis reveals peak publication output occurring between 1970-1990, followed by renewed interest in the past decade driven by innovative synthetic methodologies and novel biological applications . The structural evolution from dihydropyridines to dihydropyrimidinones represented a significant advance, offering improved metabolic stability and expanded opportunities for structural diversification. The incorporation of the thione moiety (2-thiol tautomer) marked a further sophistication, leveraging enhanced electronic properties and hydrogen-bonding capacity for optimized target engagement. This historical trajectory demonstrates the scaffold's enduring value in addressing evolving therapeutic challenges.
4,4-Dimethyl-1-(4-nitrophenyl)-1,4-dihydropyrimidine-2-thiol (CAS 1142212-47-2) exemplifies strategic molecular optimization within the 1,4-DHP scaffold. Its structure incorporates three critical pharmacophoric elements:
Table 1: Molecular Properties of 4,4-Dimethyl-1-(4-nitrophenyl)-1,4-dihydropyrimidine-2-thiol
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₂H₁₃N₃O₂S | Balanced hydrophobicity/hydrophilicity for membrane permeation |
Molecular Weight | 263.32 g/mol | Compliant with Lipinski's Rule of Five for drug-likeness |
Calculated XLogP3 | ~3.4 (estimated from analogs) | Optimal for blood-brain barrier penetration potential |
Hydrogen Bond Acceptors | 5 (2xN, 2xO, S) | Enhanced target binding capacity |
Hydrogen Bond Donors | 1 (Thiol NH) | Facilitates specific molecular recognition |
Tautomeric Forms | Thione ⇌ Thiol | Adaptive binding to biological targets |
Electronic distribution analysis reveals significant polarization toward the nitro group, creating an electron-deficient aromatic system that complements the electron-rich dihydropyrimidine ring. This intramolecular charge transfer character potentially influences redox-modulating capabilities and spectroscopic properties relevant to biological activity. The methyl groups at C4 create a steric shield around the heterocyclic core, potentially directing nucleophilic attack toward the electron-deficient aryl ring [1] .
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1